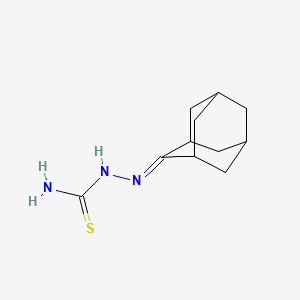

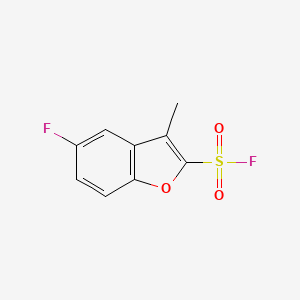

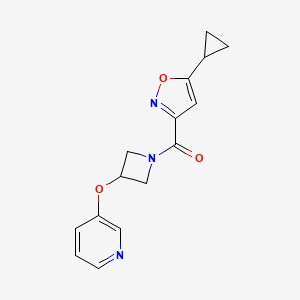

![molecular formula C22H20N4O6 B2541369 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide CAS No. 899922-52-2](/img/structure/B2541369.png)

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential anti-inflammatory and inhibitory activities against certain protein complexes. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as dihydroquinazolinone and acetamide groups, which are known for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from basic building blocks like anthranilic acid and aryl isothiocyanates. For instance, a series of novel thiazolidinone derivatives were synthesized using a microwave-assisted cyclocondensation method, which involved the reaction of N-substituted benzylidene/methylene-2-(1,3-dioxoisoindolin-2-yl) acetohydrazide with mercapto succinic acid, catalyzed by anhydrous zinc chloride in dimethylformamide (DMF) . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using both experimental techniques like FT-IR and FT-Raman spectroscopy and theoretical methods such as Density Functional Theory (DFT) calculations. These studies help in understanding the vibrational properties of the molecules and confirm the theoretical predictions with experimental data. For example, the molecular electrostatic potential and frontier molecular orbital analysis of a related compound revealed insights into the charge distribution and intermolecular charge transfer within the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular structure analysis. The presence of electron-dense regions, as indicated by the molecular electrostatic potential maps, suggests that these areas might be reactive sites for further chemical transformations. The synthesized compounds might undergo reactions typical for acetamides and quinazolinones, such as nucleophilic substitutions or additions, depending on the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of multiple functional groups like carbonyl, thioether, and amide contributes to their solubility, melting points, and stability. The nonlinear optical properties and hyperpolarizability parameters of these compounds have also been predicted, indicating potential applications in materials science . The anti-inflammatory activity of similar compounds has been evaluated using in vitro and in vivo models, showing promising results .

Scientific Research Applications

Synthesis and Therapeutic Potential

Antitumor Activity : A study described the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, showing broad-spectrum antitumor activity. The compounds demonstrated significant potency against various cancer cell lines, with some being more potent than the positive control 5-fluorouracil. This suggests the potential for developing effective antitumor agents from this class of compounds (Al-Suwaidan et al., 2016).

Analgesic and Anti-Inflammatory Activities : Another research effort synthesized derivatives showing analgesic and anti-inflammatory effects, comparable to known drugs such as sodium metamizole. This highlights the compound's potential in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).

Anticonvulsant Activity : Derivatives of the compound were synthesized and assessed for anticonvulsant activity. The study developed a novel synthesis method for a key intermediate, revealing compounds that significantly improved convulsive syndrome rates in mice without impairing motor coordination. This indicates a promising direction for anticonvulsant drug development (El Kayal et al., 2019).

Mechanisms of Action

- Molecular Docking Studies : Molecular docking studies have been utilized to understand the interaction of quinazolinone derivatives with biological targets. For example, compounds were analyzed for their binding to ATP binding sites of EGFR-TK and B-RAF kinase, showing similar binding modes to known inhibitors. This provides insights into the molecular basis of their antitumor activities and potential for targeted therapy development (Al-Suwaidan et al., 2016).

properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6/c1-13-10-19(24-32-13)23-20(27)12-25-16-7-5-4-6-15(16)21(28)26(22(25)29)14-8-9-17(30-2)18(11-14)31-3/h4-11H,12H2,1-3H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODHTYOJXCNXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

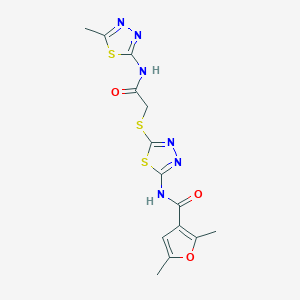

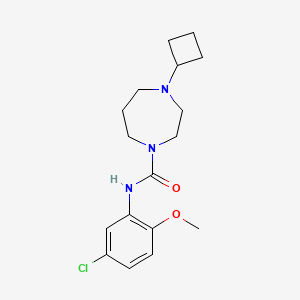

![(E)-(2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-ylidene)hydrazine](/img/structure/B2541292.png)

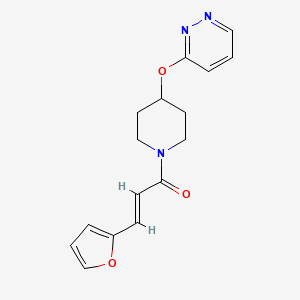

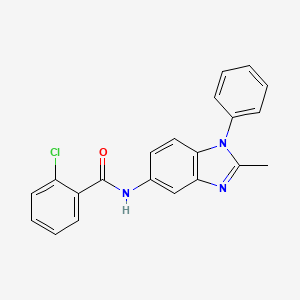

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2541298.png)

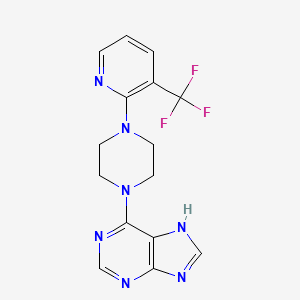

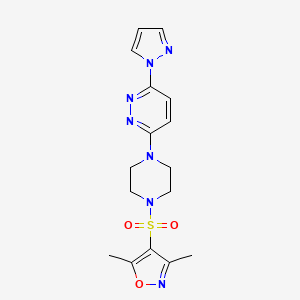

![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)

![N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541306.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2541308.png)